Home > Products > Screening Compounds P13497 > Dichloro(1,2-diaminocyclohexane)platinum(II)
Dichloro(1,2-diaminocyclohexane)platinum(II) -

Dichloro(1,2-diaminocyclohexane)platinum(II)

Catalog Number: EVT-8214072
CAS Number:
Molecular Formula: C6H12Cl2N2Pt
Molecular Weight: 378.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dichloro(1,2-diaminocyclohexane)platinum(II) is an organometallic compound that contains a platinum center coordinated with two chloride ions and a 1,2-diaminocyclohexane ligand. This compound is part of a broader class of platinum-based drugs, which are primarily known for their applications in cancer therapy. The molecular formula of dichloro(1,2-diaminocyclohexane)platinum(II) is C6H12Cl2N2Pt\text{C}_6\text{H}_{12}\text{Cl}_2\text{N}_2\text{Pt}, and it has a molecular weight of approximately 380.17 g/mol .

Source and Classification

Dichloro(1,2-diaminocyclohexane)platinum(II) falls under the category of platinum(II) complexes. It is classified as an organometallic compound due to the presence of carbon atoms bonded to a metal (platinum). The compound is synthesized from platinum salts and diamines, and it has gained attention for its potential as an anticancer agent due to its structural similarities to cisplatin, a well-known chemotherapeutic drug .

Synthesis Analysis

Methods

The synthesis of dichloro(1,2-diaminocyclohexane)platinum(II) typically involves the reaction of platinum(II) chloride with 1,2-diaminocyclohexane in an aqueous solution. The general reaction can be represented as:

PtCl2+NH2C6H10N2Dichloro 1 2 diaminocyclohexane platinum II +by products\text{PtCl}_2+\text{NH}_2\text{C}_6\text{H}_{10}\text{N}_2\rightarrow \text{Dichloro 1 2 diaminocyclohexane platinum II }+\text{by products}

Technical Details

The reaction conditions often require careful control of temperature and pH to ensure complete formation of the desired product. The resulting dichloro(1,2-diaminocyclohexane)platinum(II) can be purified through crystallization or chromatography techniques .

Molecular Structure Analysis

Structure

Dichloro(1,2-diaminocyclohexane)platinum(II) exhibits a square planar geometry typical of many platinum(II) complexes. The central platinum atom is coordinated by two chloride ligands and two nitrogen atoms from the 1,2-diaminocyclohexane moiety.

Data

  • Molecular Formula: C6H12Cl2N2Pt\text{C}_6\text{H}_{12}\text{Cl}_2\text{N}_2\text{Pt}
  • Molecular Weight: 380.17 g/mol
  • InChI Key: PNNCIXRVXCLADM-UHFFFAOYSA-L
  • SMILES Notation: Cl[Pt]Cl.NC1CCCCC1N .
Chemical Reactions Analysis

Reactions

Dichloro(1,2-diaminocyclohexane)platinum(II) can undergo various chemical reactions typical for platinum complexes. These include ligand substitution reactions where the chloride ions can be replaced by other ligands such as phosphines or amines.

Technical Details

Research indicates that the reactivity of dichloro(1,2-diaminocyclohexane)platinum(II) may lead to the formation of more complex species in biological systems, which can enhance its therapeutic effects .

Mechanism of Action

Process

The mechanism of action for dichloro(1,2-diaminocyclohexane)platinum(II), similar to that of cisplatin, involves the formation of DNA cross-links. Upon entering cells, the compound dissociates to release reactive platinum species that bind to DNA, leading to the formation of DNA adducts.

Data

These adducts interfere with DNA replication and transcription processes, ultimately triggering apoptosis (programmed cell death). The effectiveness of this mechanism contributes to its potential use in cancer treatment .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 280 °C (decomposes) .
  • Appearance: Typically exists as a crystalline solid.

Chemical Properties

  • Solubility: Limited solubility in water; more soluble in organic solvents.
  • Stability: Sensitive to light and moisture; should be stored under controlled conditions.

These properties are critical for understanding how the compound behaves in various environments and its potential applications in scientific research .

Applications

Dichloro(1,2-diaminocyclohexane)platinum(II) is primarily researched for its anticancer properties, aiming to improve upon existing platinum-based therapies like cisplatin. Studies have indicated its potential effectiveness against various cancer cell lines due to its ability to form DNA cross-links similar to those formed by cisplatin. Additionally, ongoing research explores its use in targeted drug delivery systems and polymeric micelles for enhanced therapeutic efficacy .

This compound represents a significant area of interest within medicinal chemistry and pharmaceutical development due to its promising biological activity and potential applications in cancer treatment.

Introduction to DACHPt in Platinum-Based Chemotherapy

Historical Development of Platinum Anticancer Agents

The discovery of cisplatin’s antitumor activity in the 1960s marked the dawn of platinum-based chemotherapy. Rosenberg’s seminal observation that platinum electrodes generated cytotoxic compounds in vitro initiated systematic exploration of platinum coordination complexes. Cisplatin (cis-diamminedichloroplatinum(II)) gained clinical approval in 1978, revolutionizing testicular cancer treatment. However, its clinical utility was constrained by severe nephrotoxicity, neurotoxicity, and intrinsic or acquired resistance. Second-generation agents like carboplatin addressed toxicity limitations through slower aquation kinetics but retained cross-resistance with cisplatin. This therapeutic impasse catalyzed research into structurally distinct platinum complexes, culminating in the discovery of 1,2-diaminocyclohexane (DACH)-bearing compounds. Among these, dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt) emerged as a pivotal third-generation prototype distinguished by its bulky DACH ligand and non-overlapping resistance profile. Its development represented a strategic shift from modifying leaving groups to altering carrier ligands—a paradigm yielding agents effective against cisplatin-refractory malignancies [2] [4] [9].

Table 1: Evolution of Clinically Significant Platinum Anticancer Agents

GenerationRepresentative AgentKey Structural FeaturesPrimary Clinical Limitations
FirstCisplatincis-NH₃ carrier ligandsNephrotoxicity, neurotoxicity, resistance
SecondCarboplatinCyclobutane dicarboxylate leaving groupsMyelosuppression, retained cross-resistance
ThirdDACHPt derivatives1,2-Diaminocyclohexane carrier ligandLow aqueous solubility (DACHPt-specific)

Role of DACHPt as a Parent Complex for Oxaliplatin

DACHPt (C₆H₁₄Cl₂N₂Pt, molecular weight 380.17 g/mol) serves as the pharmacologically active core of the clinically approved drug oxaliplatin. While DACHPt exhibits potent antitumor activity, its poor aqueous solubility (<0.1 mg/mL) critically limits intravenous administration and bioavailability. Kidani and colleagues addressed this limitation through ligand substitution: replacing the chloride leaving groups in DACHPt with an oxalate bidentate anion. This yielded oxaliplatin (trans-l-1,2-diaminocyclohexane oxalatoplatinum(II)), a derivative with enhanced solubility (>1.2 mg/mL) suitable for clinical formulation [1] [4] [5].

Crucially, oxaliplatin functions as a prodrug of DACHPt. Upon systemic administration, physiological nucleophiles (e.g., chloride, bicarbonate) displace oxalate, generating DACHPt-derived aquated species. These activated intermediates form cytotoxic DNA adducts, confirming DACHPt as the ultimate effector of oxaliplatin’s antitumor activity [3] [4]. This relationship underpins the therapeutic equivalence observed between DACHPt-loaded nanocarriers and oxaliplatin:

Table 2: Comparative Properties of DACHPt and Oxaliplatin

PropertyDACHPtOxaliplatin
Chemical StructurePt(II) with Cl⁻ leaving groupsPt(II) with oxalate leaving group
Aqueous Solubility<0.1 mg/mL>1.2 mg/mL
Activation MechanismDirect intracellular aquationOxalate displacement → DACHPt
Nanoparticle CompatibilityHigh loading in polymeric micellesLower loading efficiency
In Vivo Tumor AccumulationEnhanced via EPR in micellar formLimited by rapid clearance

Modern drug delivery platforms exploit DACHPt’s compatibility with nanocarriers to overcome solubility limitations while preserving bioactivity. Polymeric micelles incorporating DACHPt (e.g., via complexation with poly(ethylene glycol)-poly(glutamic acid) block copolymers) demonstrate prolonged systemic circulation (half-life >20 hours) and enhanced tumor accumulation through the Enhanced Permeability and Retention effect. These micelles release DACHPt sustainably, maintaining cytotoxic concentrations in tumors while minimizing systemic exposure. Notably, DACHPt-loaded micelles outperformed free oxaliplatin in suppressing colorectal liver metastases in murine models, reducing metastatic liver weight by >50% and significantly prolonging survival [1] [3] [6].

Structural and Functional Advantages of the 1,2-Diaminocyclohexane Ligand

The DACH moiety in DACHPt confers distinctive biochemical properties that underpin its pharmacological superiority over cisplatin analogues:

  • Steric Bulk and Hydrophobicity: The DACH ligand’s cyclohexane ring creates a sterically bulky, hydrophobic complex. This bulk distorts DNA structure more severely than cisplatin adducts, inducing ~30°–50° helical bend versus cisplatin’s 20°–30°. The resulting DNA lesions are less efficiently recognized by nucleotide excision repair (NER) machinery, particularly excision repair cross-complementation group 1 (ERCC1)-dependent pathways. This evasion contributes to DACHPt’s activity against cisplatin-resistant tumors [4] [9].

  • Stereochemical Influence: DACHPt exists as trans-l, trans-d, and meso stereoisomers. The trans-l configuration (1R,2R-DACH) mirrors oxaliplatin’s stereochemistry and exhibits superior DNA binding kinetics and adduct stability compared to trans-d or cisplatin. This stereospecificity influences cellular uptake and correlates with enhanced cytotoxicity in colorectal and ovarian cancer models [5] [9].

Table 3: Impact of DACH Ligand Stereochemistry on Biological Activity

StereoisomerDNA Adduct Formation RateCytotoxicity (IC₅₀ in μM)NER Recognition Efficiency
trans-l (1R,2R)High0.5–2.0Low
trans-d (1S,2S)Moderate5.0–10.0Moderate
mesoLow>20.0High
  • Mechanism of Overcoming Resistance: The DACH-platinum adducts evade mismatch repair (MMR) detection—a common cisplatin resistance mechanism. MMR-deficient tumors (e.g., microsatellite-unstable colorectal cancers) retain sensitivity to DACHPt due to irreparable, lethal DNA distortion. Additionally, DACHPt adducts potently inhibit DNA polymerase η, disrupting translesion synthesis—a bypass mechanism permitting cisplatin-damaged cell survival [4] [7].

  • Nanocarrier Synergy: The DACH ligand’s hydrophobicity facilitates stable encapsulation in polymeric micelles via metal-carboxylate coordination. DACHPt-loaded micelles exhibit high drug loading capacity (~25 wt.%) and sustained release profiles, contrasting with burst release observed with hydrophilic cisplatin analogues. Core-crosslinked micelles incorporating DACHPt demonstrated 40-fold lower in vitro IC₅₀ values against ovarian cancer cells (A2780) versus free oxaliplatin, attributable to enhanced cellular internalization and prolonged drug retention [1] [2] [6].

The DACH ligand’s unique physicochemical and biological properties establish DACHPt as a versatile pharmacophore. Its ongoing optimization in nanocarrier systems represents a frontier in overcoming platinum resistance while minimizing systemic toxicity [3] [6] [7].

Properties

Product Name

Dichloro(1,2-diaminocyclohexane)platinum(II)

IUPAC Name

(2-azanidylcyclohexyl)azanide;dichloroplatinum(2+)

Molecular Formula

C6H12Cl2N2Pt

Molecular Weight

378.16 g/mol

InChI

InChI=1S/C6H12N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-8H,1-4H2;2*1H;/q-2;;;+4/p-2

InChI Key

UUERTZXRKZEANK-UHFFFAOYSA-L

SMILES

C1CCC(C(C1)[NH-])[NH-].Cl[Pt+2]Cl

Canonical SMILES

C1CCC(C(C1)[NH-])[NH-].Cl[Pt+2]Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.